![molecular formula C26H32I2O6 B14152647 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene CAS No. 89317-99-7](/img/structure/B14152647.png)
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene: is a complex organic compound with the molecular formula C({22})H({24})I({2})O({4}) This compound is characterized by the presence of anthracene as the core structure, which is substituted at the 9 and 10 positions with ethoxy chains terminated by iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene typically involves the following steps:
Starting Material: The synthesis begins with anthracene, which is a polycyclic aromatic hydrocarbon.
Substitution Reaction: The anthracene is subjected to a substitution reaction where the hydrogen atoms at the 9 and 10 positions are replaced with ethoxy chains. This is achieved through a series of etherification reactions.
Iodination: The terminal hydroxyl groups of the ethoxy chains are then converted to iodine atoms through an iodination reaction. This step often involves the use of reagents such as iodine (I(_{2})) and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out the substitution and iodination reactions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can target the iodine atoms, converting them back to hydroxyl groups or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO({3})) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH({4})) are employed.
Substitution: Various alkyl halides or acyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Hydroxy-substituted anthracene derivatives.
Substitution Products: Various functionalized anthracene derivatives depending on the substituents introduced.
科学研究应用
Chemistry:
Fluorescent Probes: The compound’s unique structure makes it useful as a fluorescent probe in chemical sensing and imaging applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for tracking and imaging purposes.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific optical and electronic properties.
作用机制
The mechanism by which 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The ethoxy chains and iodine atoms facilitate binding to these targets, influencing their function and activity. The pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): Used in imaging and sensing applications.
Electron Transfer: Involved in redox reactions and material science applications.
相似化合物的比较
- 9,10-Bis{2-[2-(2-chloroethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-bromoethoxy)ethoxy]ethoxy}anthracene
- 9,10-Bis{2-[2-(2-fluoroethoxy)ethoxy]ethoxy}anthracene
Comparison:
- Uniqueness: The presence of iodine atoms in 9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene imparts unique chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs.
- Reactivity: The iodine-substituted compound is more reactive in substitution and reduction reactions due to the larger atomic size and lower bond dissociation energy of the C-I bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is particularly favored in applications requiring high reactivity and specific binding properties.
属性
CAS 编号 |
89317-99-7 |
|---|---|
分子式 |
C26H32I2O6 |
分子量 |
694.3 g/mol |
IUPAC 名称 |
9,10-bis[2-[2-(2-iodoethoxy)ethoxy]ethoxy]anthracene |
InChI |
InChI=1S/C26H32I2O6/c27-9-11-29-13-15-31-17-19-33-25-21-5-1-2-6-22(21)26(24-8-4-3-7-23(24)25)34-20-18-32-16-14-30-12-10-28/h1-8H,9-20H2 |
InChI 键 |
IBYLHJFWPRYLCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2OCCOCCOCCI)OCCOCCOCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


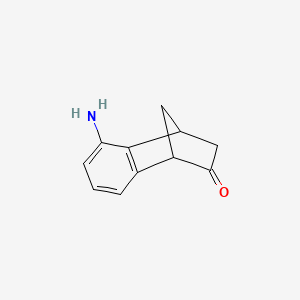
![(2E)-2-{[8-(benzyloxy)quinolin-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14152570.png)
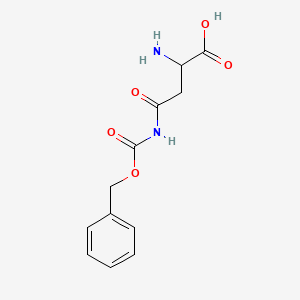
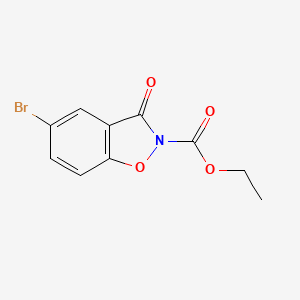
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
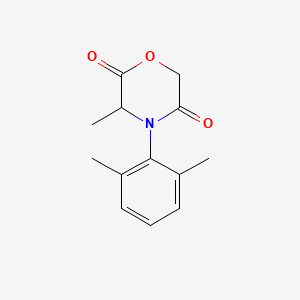
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14152606.png)
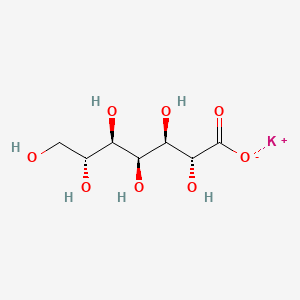
![N''-{4-[2-(Butylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14152616.png)
![ethyl 2-{2-[hydroxy(phenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B14152617.png)
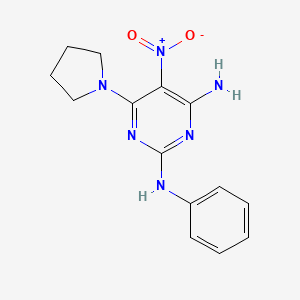
![(4Ar,4bs,6ar,7r,9as,9bs,11ar)-1-ethyl-4a,6a-dimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14152625.png)


